molecular formula C12H7F4NS B1389653 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214349-46-8

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1389653
CAS No.: 1214349-46-8
M. Wt: 273.25 g/mol
InChI Key: OERHHSOZJPHGBH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring, along with a thiol group at the second position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under specific conditions.

    Incorporation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents like thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions may vary depending on the substituents, but common reagents include halides and organometallic compounds.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified pyridine derivatives.

    Substitution: Various substituted pyridine compounds.

Scientific Research Applications

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. The fluorophenyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
  • 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-4-thiol
  • 3-(2-Fluorophenyl)-6-(difluoromethyl)pyridine-2-thiol

Uniqueness

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the specific positioning of the fluorophenyl and trifluoromethyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the thiol group at the second position further distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(12(14,15)16)17-11(8)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERHHSOZJPHGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(NC2=S)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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